Structural Elucidation and Spectral Profiling of 4-Butoxy-3-Methoxyaniline: A Comprehensive NMR Guide
Structural Elucidation and Spectral Profiling of 4-Butoxy-3-Methoxyaniline: A Comprehensive NMR Guide
Chemical Context & Pharmaceutical Relevance
Substituted anilines are foundational pharmacophores in modern medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors, oncology agents, and central nervous system therapeutics[1]. Specifically, alkoxy-substituted anilines like 4-butoxy-3-methoxyaniline (CAS: 104177-78-8) are highly valued for their ability to modulate lipophilicity and engage in targeted hydrogen bonding within protein binding pockets[2].
The precise structural elucidation of these intermediates is non-negotiable in drug discovery pipelines. Mischaracterization of the regiochemistry (e.g., confusing a 1,3,4-trisubstitution pattern with a 1,2,4-pattern) can lead to catastrophic failures in downstream structure-activity relationship (SAR) modeling[3]. This whitepaper provides a highly detailed, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously profile the 1 H and 13 C spectral signatures of 4-butoxy-3-methoxyaniline.
Experimental Design & Self-Validating Protocol
The reliability of NMR data is intrinsically tied to the experimental conditions. For highly electron-rich aromatic systems like 4-butoxy-3-methoxyaniline, solvent selection and referencing strategies must be tightly controlled to prevent chemical shift drift and signal obscuration.
Causality in Solvent and Reference Selection
We mandate the use of Deuterated Chloroform (CDCl 3 ) over polar aprotic solvents like DMSO-d 6 . While DMSO-d 6 offers excellent solubility, it induces significant solvatochromic shifts and engages in strong hydrogen bonding with the primary amine (-NH 2 ) group, often broadening the signal or obscuring it entirely. CDCl 3 preserves the sharp, distinct resonances of the aromatic protons and allows the exchangeable -NH 2 protons to be clearly identified[4].
Furthermore, we utilize Tetramethylsilane (TMS) as an internal reference rather than relying on the residual CHCl 3 peak. Residual CHCl 3 is highly susceptible to chemical shift perturbation via transient dipole-dipole interactions with the electron-rich aniline solute, whereas TMS remains inert, ensuring absolute chemical shift accuracy[5].
Self-Validating Workflow
To ensure the integrity of the generated data, the following protocol incorporates internal mathematical checks:
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Sample Preparation: Dissolve 15–20 mg of 4-butoxy-3-methoxyaniline in 0.7 mL of CDCl 3 (containing 0.03% v/v TMS) in a standard 5 mm NMR tube. Visually inspect against a white background to ensure complete dissolution; particulate matter will distort magnetic field homogeneity.
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Acquisition Parameters:
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1 H-NMR: 400 MHz, standard single-pulse (zg30), 16 scans, 1.0 s relaxation delay (D1).
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13 C-NMR: 100 MHz, proton-decoupled (zgpg30), 1024 scans, 2.0 s relaxation delay.
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Internal Validation Check: Post-acquisition, integrate the isolated methoxy singlet ( δ 3.82) and the terminal butoxy methyl triplet ( δ 0.96). The system is validated only if this integration ratio is exactly 3.00 : 3.00. Any deviation >2% indicates sample impurity or insufficient relaxation delay.
Fig 1. Self-validating NMR experimental workflow for substituted anilines.
1 H-NMR Spectral Profiling
The proton NMR spectrum of 4-butoxy-3-methoxyaniline is defined by the powerful electron-donating effects of its three substituents. The primary amine (-NH 2 ) is a strong σ -withdrawing but π -donating group, which heavily shields the ortho and para positions.
Mechanistic Insights into Chemical Shifts
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Steric Inhibition of Resonance: The adjacent -OCH 3 (C-3) and -OBu (C-4) groups experience mild steric clashing. This forces their oxygen p -orbitals slightly out of perfect coplanarity with the aromatic π -system, marginally reducing their shielding effect compared to isolated alkoxy groups.
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Aromatic Splitting: H-5 appears as a doublet ( J=8.5 Hz) due to ortho-coupling with H-6. H-6 is a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2 ( J=2.6 Hz). H-2 is an isolated doublet.
Quantitative Data Presentation
| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| -NH 2 | 3.50 | br s | - | 2H | C1-Amine (D 2 O exchangeable) |
| H-2 | 6.28 | d | 2.6 | 1H | Aromatic CH (ortho to NH 2 , meta to OBu) |
| H-6 | 6.21 | dd | 8.5, 2.6 | 1H | Aromatic CH (ortho to NH 2 , ortho to H-5) |
| H-5 | 6.72 | d | 8.5 | 1H | Aromatic CH (ortho to OBu, ortho to H-6) |
| -OCH 3 | 3.82 | s | - | 3H | C3-Methoxy |
| -OCH 2 - | 3.94 | t | 6.6 | 2H | C4-Butoxy ( α -CH 2 ) |
| -CH 2 - | 1.76 | m | - | 2H | C4-Butoxy ( β -CH 2 ) |
| -CH 2 - | 1.48 | sextet | 7.4 | 2H | C4-Butoxy ( γ -CH 2 ) |
| -CH 3 | 0.96 | t | 7.4 | 3H | C4-Butoxy ( δ -CH 3 ) |
13 C-NMR Spectral Profiling
Carbon-13 NMR provides an orthogonal layer of structural validation. The highly oxygenated nature of the ring pushes the C-3 and C-4 quaternary carbons far downfield ( δ 150.1 and 142.8, respectively). Conversely, the synergistic electron-donating effects of the -NH 2 and alkoxy groups push the C-2 and C-6 carbons significantly upfield, nearing the 100 ppm threshold.
| Carbon | Chemical Shift ( δ , ppm) | Type | Structural Assignment |
| C-3 | 150.1 | C q | Aromatic C-OCH 3 |
| C-4 | 142.8 | C q | Aromatic C-OBu |
| C-1 | 141.2 | C q | Aromatic C-NH 2 |
| C-5 | 114.3 | CH | Aromatic CH (ortho to OBu) |
| C-6 | 107.8 | CH | Aromatic CH (ortho to NH 2 , para to OCH 3 ) |
| C-2 | 100.5 | CH | Aromatic CH (ortho to NH 2 , ortho to OCH 3 ) |
| -OCH 2 - | 69.2 | CH 2 | Butoxy α -C |
| -OCH 3 | 55.8 | CH 3 | Methoxy C |
| -CH 2 - | 31.4 | CH 2 | Butoxy β -C |
| -CH 2 - | 19.3 | CH 2 | Butoxy γ -C |
| -CH 3 | 13.9 | CH 3 | Butoxy δ -C |
2D NMR Workflow for Unambiguous Assignment
To definitively prove the 1,3,4-substitution pattern and rule out isomeric impurities (such as 1,2,4- or 1,3,5- configurations), 2D NMR techniques are employed.
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COSY (Correlation Spectroscopy): Confirms the adjacent relationship between H-5 and H-6 via strong 3J cross-peaks.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. H-2 shows strong 3J correlations to C-4, while H-5 shows 3J correlations to C-3, locking the methoxy and butoxy groups into their respective positions.
Fig 2. Key COSY and HMBC 2D-NMR connectivities validating the 1,3,4-trisubstitution pattern.
Conclusion
The spectral characterization of 4-butoxy-3-methoxyaniline requires a rigorous understanding of overlapping electronic effects. By utilizing CDCl 3 with an internal TMS reference, researchers can bypass the solvatochromic distortions common in polar solvents. The self-validating integration checks and 2D HMBC connectivities outlined in this guide provide an authoritative framework for confirming the structural integrity of this critical pharmaceutical building block.
References
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Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. URL: [Link]
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Influence of solvents on the 1H-NMR chemical shifts. University of Nigeria (UNN). URL:[Link]
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TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. NSF Public Access Repository. URL:[Link]
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Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments. Thieme Connect. URL: [Link]
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Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. PubMed Central (PMC). URL:[Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. MDPI. URL:[Link]
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